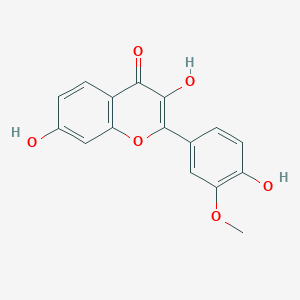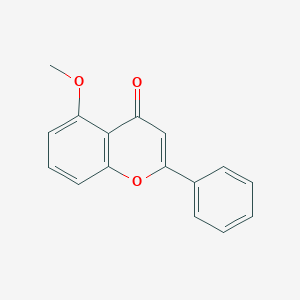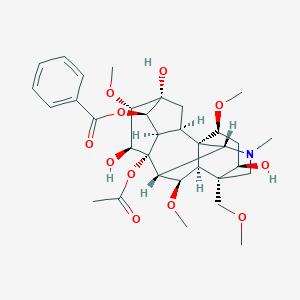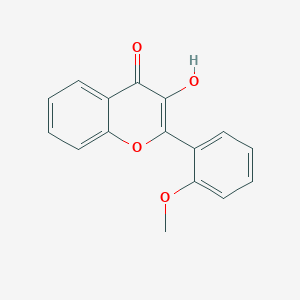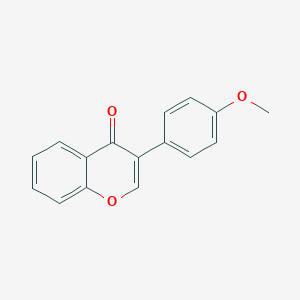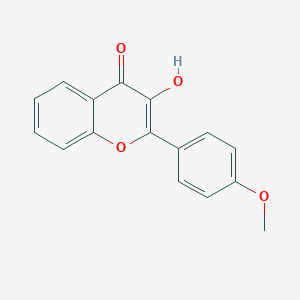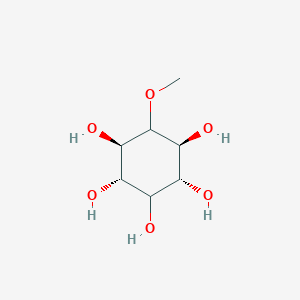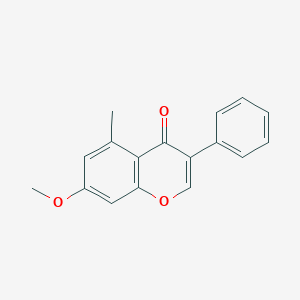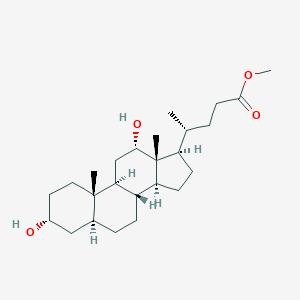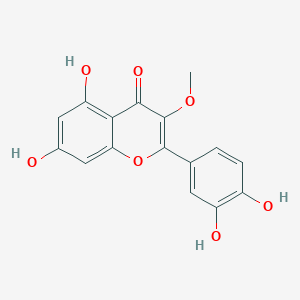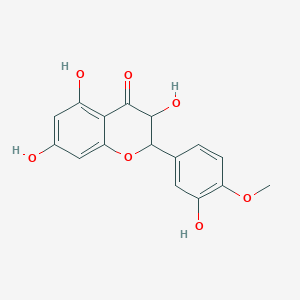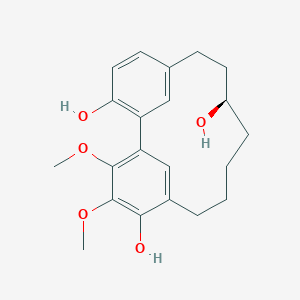
Myricanol
Overview
Description
Myricanol is a natural compound belonging to the class of cyclic diarylheptanoids. It is primarily found in the bark of Myrica species, such as Myrica cerifera (bayberry) and Myrica rubra. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties .
Mechanism of Action
Target of Action
Myricanol, a natural compound, primarily targets Sirtuin 1 (SIRT1) . SIRT1 is a protein that plays a crucial role in cellular regulation, including inflammation and metabolism .
Mode of Action
This compound acts as a potent SIRT1 activator . It selectively enhances SIRT1 activation in cells stimulated by lipopolysaccharide (LPS), a component often associated with bacterial infection . The protective effect of this compound is reversed through SIRT1 silencing, indicating that its action is closely tied to SIRT1 activation .
Biochemical Pathways
This compound influences several biochemical pathways. It attenuates sepsis-induced inflammatory responses by modulating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling and the nuclear factor kappa B/mitogen-activated protein kinase (NF-κB/MAPK) pathway . These pathways are involved in the regulation of inflammation and oxidative stress .
Pharmacokinetics
It’s known that this compound can be administered to mice, suggesting it has some degree of bioavailability .
Result of Action
This compound has been shown to have significant effects at the molecular and cellular levels. It inhibits the expression of pro-inflammatory cytokines, attenuates signal pathway activation, and reduces oxidative stress in macrophages . In vivo studies have shown that this compound administration significantly improves the survival rate of LPS-treated mice, effectively mitigating LPS-induced inflammatory responses in lung tissue .
Action Environment
It’s worth noting that the effects of this compound have been studied in the context of sepsis, a condition that involves a dysregulated immune response to infection . This suggests that the compound’s action may be influenced by the presence of infectious agents or other immune stimuli.
Biochemical Analysis
Biochemical Properties
Myricanol interacts with several biomolecules, including enzymes and proteins. It has been reported to act as an activator of Sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular health . By activating SIRT1, this compound can influence various biochemical reactions within the cell .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can inhibit the expression of pro-inflammatory cytokines, attenuate signal pathway activation, and reduce oxidative stress in macrophages . These effects of this compound influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It selectively enhances SIRT1 activation in lipopolysaccharide (LPS)-stimulated macrophages . This activation of SIRT1 can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, this compound has been shown to significantly improve the survival rate of LPS-treated mice, effectively mitigating LPS-induced inflammatory responses in lung tissue . This suggests that this compound has long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, both low-dose (2 mg/kg body weight) and high-dose (10 mg/kg body weight) this compound treatments significantly improved the survival rate of septic mice . This indicates that this compound may have threshold effects and could potentially cause toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It plays a role in regulating lipid metabolism . Additionally, by activating SIRT1, this compound can influence other metabolic pathways, including those involving enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of myricanol involves multiple steps. One notable synthetic route starts from commercially available 2,3-dimethoxyphenol and methyl 3-(4-benzyloxyphenyl)propanoate. The key steps include a cross-metathesis to obtain a linear diarylheptanoid intermediate and a Suzuki–Miyaura domino reaction to generate the challenging macrocycle . This synthetic route achieves an overall yield of 4.9% over nine steps .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Myricanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often use reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound with altered functional groups .
Scientific Research Applications
Myricanol has a wide range of scientific research applications:
Comparison with Similar Compounds
- Myricanone
- 12-Hydroxymyricanone
- Porson
- (+)-S-Myricanol glucoside
- Myricanol triacetate
- Myricananin A
- Alnusdiol
- Alnusone
- Carpinontriol B
This compound’s distinct biological activities and complex synthesis make it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
(9R)-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,15,22-24H,3-7,9H2,1-2H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGBAZQAEOWGFT-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C=C(CCCC[C@H](CCC3=CC2=C(C=C3)O)O)C(=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955239 | |
| Record name | 16,17-Dimethoxytricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,15-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33606-81-4 | |
| Record name | (9R)-16,17-Dimethoxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaene-3,9,15-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33606-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myricanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033606814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16,17-Dimethoxytricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,15-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does myricanol exert its anti-tumor activity in non-small cell lung carcinoma?
A1: this compound has been shown to induce apoptosis (programmed cell death) in lung adenocarcinoma A549 cells both in vitro and in vivo. [] This apoptotic effect is mediated through the modulation of key apoptotic proteins: this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. [] Furthermore, this compound inhibits angiogenesis (formation of new blood vessels) by downregulating vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α), essential proteins involved in tumor growth and survival. []
Q2: Can this compound impact vascular smooth muscle cell (VSMC) function? What implications does this have?
A2: Yes, research indicates that this compound can inhibit both the proliferation and migration of VSMCs in vitro, processes stimulated by platelet-derived growth factor-BB (PDGF-BB). [] Mechanistically, this compound achieves this by suppressing the phosphorylation of the PDGF receptor-β (PDGFRβ) and downstream signaling molecules like PLCγ1, Src, and MAPKs. [] Additionally, this compound inhibits the translocation of NF-κB p65, a protein complex involved in inflammation and cell survival. [] These findings suggest this compound's potential in addressing cardiovascular diseases associated with abnormal VSMC activity, such as atherosclerosis and restenosis. In vivo studies have shown this compound can indeed suppress intimal hyperplasia, the thickening of artery walls, following injury in a mouse model. []
Q3: this compound shows promise in addressing tauopathies. What is its mechanism of action in this context?
A3: this compound has demonstrated the ability to lower levels of the microtubule-associated protein tau (MAPT). [, ] This is significant because tau accumulation is a hallmark of several neurodegenerative diseases, most notably Alzheimer's disease. Notably, the naturally occurring (+)-aR,11S-myricanol enantiomer exhibits greater potency in reducing tau levels compared to commercially available (±)-myricanol. [] Further investigation revealed that the (-)-aS,11R-myricanol enantiomer is primarily responsible for this anti-tau activity. [] Studies using stable isotope labeling by amino acids in cell culture (SILAC) coupled with mass spectrometry (MS) proteomic analysis indicated that (-)-aS,11R-myricanol promotes tau degradation through an autophagic mechanism, a process enhanced by inhibiting the mTOR pathway. [] This finding distinguishes this compound from other tau-lowering compounds and positions it as a potential starting point for developing novel therapeutics targeting tau turnover in Alzheimer's disease and other tauopathies.
Q4: Beyond its anticancer and neuroprotective effects, what other biological activities have been reported for this compound?
A4: this compound exhibits a diverse range of biological activities, including:
- Anti-inflammatory activity: this compound has been shown to reduce the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. []
- Antioxidant activity: this compound demonstrates potent radical scavenging activity, as evidenced by DPPH radical scavenging assays. []
- Antibacterial activity: Certain this compound derivatives, such as this compound-9-acetate, show modest antibacterial activity against Streptococcus pyogenes and Staphylococcus aureus. []
- Inhibition of type III secretion system: this compound inhibits the type III secretion system (T3SS) in Salmonella Typhimurium. [] This system is crucial for bacterial pathogenesis, allowing the injection of effector proteins into host cells. This compound achieves this inhibition by binding to the transcriptional regulator HilD and disrupting its DNA-binding activity, thereby suppressing the expression of SPI-1 genes essential for T3SS function. []
Q5: Does this compound affect skeletal muscle?
A5: Research suggests that this compound can modulate skeletal muscle function. It has been shown to rescue dexamethasone-induced muscle dysfunction by activating sirtuin 1 (SIRT1). [] Additionally, this compound can alleviate high-fat diet-induced obesity and insulin resistance by influencing the crosstalk between skeletal muscle and adipose tissue. []
Q6: What is the molecular formula and weight of this compound?
A6: this compound possesses the molecular formula C21H26O3 and a molecular weight of 326.43 g/mol. []
Q7: What spectroscopic techniques are helpful in characterizing the structure of this compound and its derivatives?
A7: Various spectroscopic methods are employed for the structural elucidation of this compound and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1D and 2D NMR techniques, such as 1H-NMR, 13C-NMR, COSY, HETCOR, INEPT, HMQC, and HMBC, are invaluable for determining the connectivity and stereochemistry of this compound. [, , ]
- Infrared (IR) spectroscopy: IR spectroscopy provides information about the functional groups present in this compound, such as hydroxyl and carbonyl groups. []
- Mass spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular weight and formula of this compound and its derivatives. [, ]
- Ultraviolet-visible (UV) spectroscopy: UV spectroscopy helps identify conjugated systems and aromatic rings within the this compound structure. []
- X-ray crystallography: X-ray crystallography has been instrumental in confirming the absolute configuration and conformation of this compound. [, ]
Q8: Has the stereochemistry of this compound been investigated?
A8: Yes, this compound exists as a mixture of enantiomers due to the presence of chiral centers within its structure. The absolute configuration of (+)-aR,11S-myricanol and (-)-aS,11R-myricanol has been determined through X-ray crystallography and chemical derivatization studies. [] The (+)-aR,11S-myricanol and (-)-aS,11R-myricanol enantiomers exhibit distinct biological activities, with the latter being primarily responsible for the observed anti-tau effects. [, ]
Q9: How do structural modifications of this compound affect its biological activity?
A9: Chemical modifications to the this compound scaffold have been explored to investigate structure-activity relationships and potentially enhance its biological properties. For instance:
- Esterification: this compound-9-acetate, a derivative formed by acetylation of the hydroxyl group at position 9, exhibits enhanced anti-cancer activity compared to the parent this compound. [] It induces ROS-dependent mitochondrial-mediated apoptosis in MCF-7 breast cancer cells. []
- Etherification: Introduction of a 5-fluorobenzyloxy ether group at the OH(5) position of this compound yields 5FEM, a derivative that demonstrates significant growth inhibitory effects against HL-60 leukemia cells. [] 5FEM induces G2/M cell cycle arrest and modulates the expression of key apoptotic genes, suggesting its potential as an antitumor agent. []
- Glycosylation: this compound glycosides, such as this compound 5-O-β-D-(6'-O-galloyl)-glucopyranoside, have been isolated from natural sources. [] These glycosides often exhibit distinct biological activities compared to the aglycone, highlighting the impact of glycosylation on this compound's properties.
Q10: What are the challenges associated with the synthesis of this compound and its analogues?
A10: The synthesis of this compound presents considerable synthetic challenges due to the inherent strain associated with its [7.0]-metacyclophane structure, characterized by a strained 1,7-diarylheptanoid system with a bent biphenyl moiety. [, , ] Constructing this strained macrocycle requires carefully orchestrated synthetic steps to overcome unfavorable ring strain and achieve the desired regio- and stereoselectivity. Several synthetic routes have been developed, employing strategies such as:
- Cross-metathesis reactions: These reactions allow for the formation of the linear diarylheptanoid precursor, which can then undergo subsequent cyclization. [, ]
- Suzuki-Miyaura coupling reactions: This versatile cross-coupling reaction is utilized to assemble the diarylheptanoid framework, often followed by a ring-closing step. []
- Oxidative coupling reactions: While less common, oxidative coupling strategies have been explored to construct the biaryl core of this compound. []
- Photochemical reactions: Photochemical approaches, involving the irradiation of suitable precursors, have also been investigated for the synthesis of this compound derivatives. []
Q11: What analytical methods are employed for the detection and quantification of this compound in plant extracts and biological samples?
A11: Various analytical techniques are utilized to detect, quantify, and characterize this compound, including:
- High-performance liquid chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) detection at a specific wavelength (e.g., 254 nm), is widely used to separate and quantify this compound in plant extracts and biological samples. [] Different stationary phases, such as C18 columns, are employed based on the polarity and separation requirements.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


